molecular formula C12H12BrNO2S B14913985 Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate

Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate

Cat. No.: B14913985
M. Wt: 314.20 g/mol
InChI Key: BESXVCXECLHZKO-UHFFFAOYSA-N
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Description

Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is a brominated indole derivative featuring a thioether-linked acetate group at the 3-position of the indole scaffold.

Properties

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

ethyl 2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-12-8(10)4-3-5-9(12)13/h3-6,14H,2,7H2,1H3

InChI Key

BESXVCXECLHZKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioacetate group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products

    Substitution: Products include various substituted indole derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols.

    Hydrolysis: Products include carboxylic acids.

Scientific Research Applications

Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thioacetate group can undergo metabolic transformations. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate with key analogues:

Compound Name Substituents/Functional Groups Key Differences in Properties/Applications Reference(s)
Ethyl 2-((4-aminophenyl)thio)acetate 4-aminophenyl thioether, no indole scaffold Lacks indole ring; aminophenyl group enhances solubility but reduces π-stacking potential. Used in kinase inhibitor synthesis.
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-bromoindole, oxoacetate group Oxoacetate (ketone) vs. thioacetate (thioether): Higher electrophilicity at C-2. Demonstrated 86% yield in synthesis via oxalyl chloride coupling.
2-(4-Bromo-1H-indol-3-yl)acetonitrile 4-bromoindole, nitrile group Nitrile group confers metabolic stability but reduces solubility. Structural intermediate for bioactive molecules.
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-nitrobenzoyl at C-2, acetate at C-3 Nitrobenzoyl group introduces strong electron-withdrawing effects, altering reactivity in cascade reactions.

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Molecular Weight
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Not reported C₁₁H₁₀BrNO₃ 296.12 g/mol
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one 215.8–217.7 C₁₉H₁₆N₄O₅S 413.09 g/mol

Biological Activity

Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is an indole-derived compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an ethyl acetate moiety and a brominated indole structure. The synthesis of this compound typically involves the reaction of 7-bromoindole with thioacetic acid derivatives, followed by esterification with ethyl acetate.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. Research indicates that compounds with indole structures can exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of indole derivatives on HepG2 liver cancer cells using the MTT assay. Results showed that certain derivatives exhibited IC50 values as low as 11.72 ± 0.53 µM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound were found to enhance caspase activity, suggesting an apoptotic pathway .

Antimicrobial Activity

Indole-based compounds are also recognized for their antimicrobial properties. This compound may share similar activities based on structural analogs.

Antimicrobial Assays

In a comparative study, several indole derivatives were tested for their antimicrobial efficacy against bacterial and fungal strains. Results indicated moderate to high activity against pathogens like Aspergillus niger and Staphylococcus aureus , with some exhibiting minimum inhibitory concentrations (MIC) in the range of 5–10 µg/mL .

Antiviral Activity

The antiviral potential of indole derivatives has been explored in the context of SARS-CoV-2 and other viruses.

Inhibition Studies

Research has shown that certain indole derivatives can inhibit RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Compounds structurally related to this compound demonstrated IC50 values comparable to known antiviral drugs like remdesivir .

Summary Table of Biological Activities

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerHepG2 (liver cancer)11.72 ± 0.53 µM
AntimicrobialAspergillus nigerMIC: 5–10 µg/mL
AntiviralSARS-CoV-2 RdRpIC50 comparable to remdesivir

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